molecular formula C13H12N2O2 B8427126 2-(3-(2-Nitro-ethyl)-phenyl)-pyridine

2-(3-(2-Nitro-ethyl)-phenyl)-pyridine

Cat. No.: B8427126
M. Wt: 228.25 g/mol
InChI Key: IOAXKFPHKFWAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-Nitro-ethyl)-phenyl)-pyridine is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-[3-(2-nitroethyl)phenyl]pyridine

InChI

InChI=1S/C13H12N2O2/c16-15(17)9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8,10H,7,9H2

InChI Key

IOAXKFPHKFWAMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-pyridin-2-yl-benzaldehyde (290 mg, 1.6 mmol) described in Manufacturing Example 84-1-1 and acetic acid (5 mL) were added nitromethane (0.65 mL, 12 mmol) and ammonium acetate (370 mg, 4.8 mmol), which was stirred for 2 hours at 100° C. The reaction mixture was cooled to room temperature and water was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. A mixture of dimethyl sulfoxide (6 mL) and acetic acid (0.4 mL) was added to the resulting residue, and sodium borohydride (97 mg, 2.6 mmol) was added at room temperature while cooling appropriately. The reaction mixture was stirred for 10 minutes at the same temperature. Water was added to the reaction mixture at room temperature, which was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The resulting residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (260 mg, 71%).
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
370 mg
Type
reactant
Reaction Step Two
Quantity
97 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
71%

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